molecular formula C20H23FN6O4 B2552475 3-(4-fluorophenyl)-1,7-bis(2-methoxyethyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898443-84-0

3-(4-fluorophenyl)-1,7-bis(2-methoxyethyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2552475
CAS RN: 898443-84-0
M. Wt: 430.44
InChI Key: OROBGCWYZRPTAG-UHFFFAOYSA-N
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Description

The compound is a complex molecule that likely exhibits a range of biological activities due to its structural features, which include a triazine ring, a purine moiety, and fluorophenyl and methoxyethyl groups. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and biological activity of structurally related compounds.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that include the use of fluoroxytrifluoromethane, polyphosphoric acid, and Wittig’s reaction, which are common in the synthesis of fluorinated compounds and heterocyclic systems . The synthesis of 3-oxa-FU, a compound with a fluorine atom and a dione structure, is achieved through the reaction of 3-oxauracil with fluoroxytrifluoromethane . Similarly, the synthesis of fluorine/phosphorus-substituted triazinones involves the Wittig’s reaction . These methods could potentially be adapted for the synthesis of the compound , considering the presence of fluorine and a heterocyclic triazine ring in its structure.

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-(1-Hydroxyiminoethyl)-1-phenyl-4-hydro-1,2,4-triazin-5,6-dione, has been characterized by spectroscopic studies and crystallography . These compounds exhibit planar heterocyclic rings and form dimers through hydrogen bonding . The presence of a triazine ring and substituents such as fluorophenyl and methoxyethyl groups in the compound of interest suggests that it may also form specific intermolecular interactions and have a defined three-dimensional structure that could be elucidated using similar techniques.

Chemical Reactions Analysis

The reactivity of related compounds includes interactions with alkylating and oxidizing agents, leading to various derivatives . For instance, compound 2 in the provided data reacts with alkylating agents to yield a range of products, including sulfonic acid and dione derivatives . This suggests that the compound may also undergo diverse chemical reactions, potentially leading to the formation of new derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures. For example, the presence of fluorine atoms can significantly affect the acidity, lipophilicity, and metabolic stability of the compounds . The biological activity of these compounds, such as their inhibitory effects on bacterial growth and leukemia cells, is also determined by their chemical properties . The compound , with its fluorophenyl and methoxyethyl groups, is likely to exhibit unique physical and chemical properties that could be explored for potential biological applications.

Scientific Research Applications

Synthesis and Potential Applications

Synthesis of Novel Fluorinated Compounds

A study by Bawazir and Rahman (2020) explored the synthesis of novel fluorinated cyclic nanomeric systems containing 1,2,4-triazine moiety and their application as Cyclin-dependent kinase 2 (CDK2) inhibitors for tumor cells, suggesting a potential application in cancer therapy. These compounds exhibited significant activity against CDK2, highlighting their importance in medicinal chemistry (Bawazir & Rahman, 2020).

Antagonist Activity

Watanabe et al. (1992) synthesized bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, investigating their antagonist activity towards 5-HT2 and alpha 1 receptors. This research demonstrates the compound's potential in developing new therapeutic agents, particularly in treating conditions related to these receptors (Watanabe et al., 1992).

Advanced Materials and Chemical Synthesis

Supramolecular Polymers

Kunz et al. (2004) investigated the formation of supramolecular polymers using triazine PEKs, emphasizing the role of hydrogen-bonding in creating complex materials. This research points towards applications in materials science, particularly in designing new polymers with specific properties (Kunz et al., 2004).

Fluorescent Sensors

Nanbedeh and Faghihi (2021) synthesized mesoporous polyurethane-nitrogen doped carbon dot nanocomposites, demonstrating their use as ultrafast, highly selective, and sensitive turn-off fluorescent sensors for Fe3+ ions. This illustrates the compound's utility in developing advanced sensing materials (Nanbedeh & Faghihi, 2021).

properties

IUPAC Name

3-(4-fluorophenyl)-1,7-bis(2-methoxyethyl)-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6O4/c1-24-17-16(18(28)25(20(24)29)8-10-30-2)26-12-15(13-4-6-14(21)7-5-13)23-27(9-11-31-3)19(26)22-17/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROBGCWYZRPTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCOC)N3CC(=NN(C3=N2)CCOC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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